Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Description
Properties
IUPAC Name |
methyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-12-4(11)2-13-6-9-3-8-5(7)10-6/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVAIFOIPIWXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172407 | |
| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-20-4 | |
| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. For instance, one method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
MTTA serves as an intermediate in the synthesis of various complex triazine derivatives. Its unique structure allows for multiple substitution reactions, making it valuable in organic synthesis.
| Reaction Type | Description |
|---|---|
| Substitution | Formation of various substituted triazine derivatives |
| Oxidation | Production of sulfoxides and sulfones |
| Reduction | Generation of thiols |
MTTA has been studied for its potential antimicrobial and anticancer properties. It interacts with specific biological targets, inhibiting enzyme activities that are crucial for various cellular processes.
Mechanisms of Action :
- Enzyme Inhibition : MTTA can inhibit cysteine proteases, which are involved in protein degradation. This inhibition can be a therapeutic strategy against diseases related to protein misfolding or degradation.
- Cell Cycle Modulation : The compound has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Proteomics Research
MTTA is particularly useful in proteomics for protein biotinylation—a process that involves attaching a biotin molecule to proteins for isolation and identification. Its cleavable biotinylation property allows researchers to study protein-protein interactions and modifications effectively.
Case Study 1: Antimicrobial Properties
A study investigated MTTA's effectiveness against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis through enzyme inhibition.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that MTTA reduced cell viability significantly at specific concentrations. The IC50 values indicated a dose-dependent response, making it a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes like topoisomerase and kinases, which play crucial roles in cell division and signal transduction . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to potential therapeutic effects .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Polarity and Solubility: The target compound’s ester and amino groups suggest moderate polarity, contrasting with the lipophilic 2-ethylhexyl thioacetate () and polar morpholino derivative ().
- Thermal Stability: High boiling points (e.g., 471.4°C for ’s compound) correlate with bulky substituents, whereas simpler triazines like the target compound may exhibit lower thermal stability .
Functional and Application-Based Comparisons
Pharmaceutical Potential:
- The target compound’s amino group could similarly enable coupling reactions for pharmacophore development .
- Morpholino Derivative (): Morpholine groups enhance solubility and bioavailability, a trait the target compound could replicate if functionalized with polar substituents .
Agrochemical Applications:
- Sulfonylurea Herbicides (): Ethametsulfuron and metsulfuron methyl esters inhibit plant acetolactate synthase. The target compound lacks a sulfonylurea bridge but could serve as a scaffold for herbicidal agents if modified .
Material Science:
- Crystalline Derivatives (): Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate’s crystallographic data (e.g., C6H6Cl2N4O2) highlight triazines’ utility in designing ordered materials. The target compound’s thioether group may influence packing efficiency .
Research Findings and Trends
Biological Activity
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (MTTA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MTTA, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
MTTA has the molecular formula C6H8N4O2S and a molecular weight of approximately 200.22 g/mol. The compound features a triazine core linked to a methyl ester and a thioether group, which contribute to its reactivity and biological properties.
MTTA is primarily studied for its ability to inhibit specific enzymes, particularly cysteine proteases. These enzymes play crucial roles in protein degradation and cellular processes. Inhibiting cysteine proteases can be a therapeutic strategy for treating diseases such as cancer and neurodegenerative disorders .
Enzyme Inhibition
Recent studies suggest that MTTA may interact with various biological targets, leading to significant effects on cellular functions. The inhibition of cysteine proteases by MTTA could disrupt cellular homeostasis and induce apoptosis in cancer cells.
Cytotoxicity and Anticancer Properties
MTTA has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it may exhibit selective cytotoxicity against certain cancer cells, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines. The observed IC50 values range from 7 µM to 18 µM for different derivatives related to the triazine structure .
Table 1: Cytotoxicity of MTTA Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | MCF-7 | 11 | 3.1 |
| Compound B | HCT-116 | 15 | 4 |
| Compound C | HeLa | 18 | 2 |
Case Studies
- Cytotoxicity Study : A study conducted on several triazine derivatives, including MTTA, revealed that these compounds significantly inhibited the proliferation of cancer cells compared to non-cancerous cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .
- Enzyme Inhibition Study : Research focusing on the enzyme inhibition properties of MTTA indicated that it effectively inhibits cysteine proteases involved in tumor progression. This suggests potential applications in developing targeted therapies for cancer treatment .
Future Directions
While initial findings regarding the biological activity of MTTA are promising, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety of MTTA in animal models.
- Mechanistic Studies : Investigating the specific pathways through which MTTA exerts its biological effects.
- Formulation Development : Exploring suitable formulations for improving bioavailability and targeting specific tissues.
Q & A
Q. What synthetic routes are available for Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution, where a thiol group reacts with a chlorinated triazine precursor. Key parameters include:
- Temperature control : Reactions often proceed at 70–90°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity .
- Purification : Flash chromatography or recrystallization ensures purity (>97%) .
Reference protocols for similar triazine derivatives emphasize avoiding moisture to prevent hydrolysis of the thioester .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH) and ester group (δ ~3.7 ppm for OCH) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., chlorine isotopes in dichlorotriazine analogs) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for studying coordination polymers .
Advanced Research Questions
Q. How can mechanistic studies explain unexpected byproducts during synthesis?
Answer:
- Side-reaction analysis : Competing pathways (e.g., hydrolysis of the triazine ring or ester group) may occur under acidic/basic conditions. Monitor pH and use protecting groups (e.g., tert-butyl for amines) to suppress side reactions .
- Kinetic studies : Varying reaction times and temperatures identifies intermediates (e.g., via LC-MS) .
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites and transition states .
Q. What strategies resolve contradictions in spectral data, such as NMR signal splitting or unexpected IR peaks?
Answer:
- Dynamic effects in NMR : Conformational flexibility (e.g., rotation around the thioether bond) may split signals. Variable-temperature NMR experiments clarify this .
- IR anomalies : Unexpected C=O stretches (e.g., ~1750 cm) may indicate ester hydrolysis. Cross-check with H NMR for carboxylic acid formation .
- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in connectivity .
Q. How can computational methods predict the compound’s coordination chemistry or biological activity?
Answer:
- Coordination chemistry : Molecular docking and DFT analyze metal-binding affinity (e.g., with transition metals like Zn or Cu) .
- Biological activity prediction : Pharmacophore modeling identifies potential interactions with enzymes (e.g., herbicidal targets like acetolactate synthase) .
- Molecular dynamics (MD) simulations : Assess stability in biological membranes or solvent environments .
Q. What green chemistry approaches improve the sustainability of its synthesis?
Answer:
- Ultrasound-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and energy consumption .
- Solvent selection : Replace DMF with ethanol or water where possible .
- Catalyst design : Heterogeneous catalysts (e.g., immobilized bases) minimize waste .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental melting points?
Answer:
- Impurity analysis : Trace solvents or byproducts lower experimental mp. Use DSC/TGA to assess purity .
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter mp. X-ray powder diffraction (XRPD) identifies polymorphs .
Q. Why might biological assay results vary across studies, and how can this be mitigated?
Answer:
- Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect activity. Standardize protocols using guidelines from triazine-based herbicides .
- Metabolite interference : Degradation products (e.g., free thiols) may inhibit/enhance activity. Use stability studies (HPLC-MS) to monitor decomposition .
Methodological Resources
- Spectral databases : PubChem and Cambridge Structural Database (CSD) provide reference data .
- Software tools : Mercury (crystallography), Gaussian (DFT), and AutoDock (molecular docking) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
